N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide
Description
N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide is a synthetic organic compound characterized by a spirocyclic framework, combining a cyclopropyl group and a carboxamide moiety.
Properties
IUPAC Name |
N-cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(8-2-3-8)10(14)9-6-11(9)4-5-12-7-11/h8-9,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSFNPRFFNDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2CC23CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclopropylamine derivative and a seven-membered lactam.
Amidation Reaction: The resulting spirocyclic intermediate is then subjected to an amidation reaction with methylamine to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the spirocyclic core are replaced with other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted under reflux conditions with appropriate catalysts.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced analogs with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide has garnered attention for its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). It acts as an inhibitor of the NS5A protein, crucial for viral replication.
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : Effective against HCV.
- Antimicrobial Activity : Demonstrated significant inhibitory effects on various bacterial strains.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antiviral | Hepatitis C Virus | NS5A inhibition | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Industrial Applications
In addition to its medicinal properties, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other valuable compounds.
Case Studies
Several studies have explored the applications and effects of this compound:
-
Antiviral Activity Study (2023) :
- Objective : Evaluate efficacy against HCV.
- Findings : Significant reduction in viral replication observed.
-
Antimicrobial Efficacy Study (2024) :
- Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : Inhibitory effects noted with specific MIC values.
-
Cytotoxicity Evaluation (2023) :
- Objective : Investigate effects on human breast cancer cells (MCF-7).
- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences:
The target compound differs from related spirocyclic carboxamides in three primary aspects:
Substitution Pattern : The presence of an N-methyl group on the cyclopropylamine distinguishes it from simpler analogs like n-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide, which lacks the methyl substitution .
Carboxamide Position: The carboxamide group is located at position 2 of the spiro system, unlike analogs where it occupies position 1.
Spiro Ring Size : The 5-azaspiro[2.4]heptane core contrasts with larger spiro systems (e.g., 6-azaspiro[3.4]octane derivatives), affecting molecular flexibility and binding pocket compatibility.
Table 1: Comparative Properties of Selected Spirocyclic Carboxamides
Pharmacological and Physicochemical Insights
- Lipophilicity: The cyclopropyl and N-methyl groups in the target compound likely enhance lipophilicity compared to non-methylated analogs, improving membrane permeability .
- Metabolic Stability : Spirocyclic frameworks generally resist rapid enzymatic degradation, but the N-methyl group may further reduce oxidative metabolism in the liver.
- Bioactivity: While direct studies on the target compound are absent, structurally related β-lactam derivatives (e.g., compounds) exhibit antibiotic properties due to bicyclic cores and amide functionalities .
Biological Activity
N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as an antiviral agent. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that includes a cyclopropyl group. Its chemical formula is and it is often represented structurally as follows:
Synthesis
The synthesis of this compound has been optimized through various methods, including the use of metal carbenoids in the Simmon-Smith reaction, which allows for efficient production and modification of the spirocyclic framework. Studies indicate that derivatives of 5-azaspiro[2.4]heptane are useful intermediates in the synthesis of biologically active molecules, particularly those targeting viral infections such as Hepatitis C Virus (HCV) .
Biological Activity
Antiviral Properties
Research has highlighted the potential of this compound as a promising candidate for HCV treatment. Its derivatives have been shown to act as inhibitors of the NS5A protein, which plays a crucial role in the replication of the virus .
Mechanism of Action
The mechanism by which this compound exerts its antiviral effects involves interference with the viral replication process, specifically targeting the NS5A protein's function. This action disrupts the viral life cycle, leading to decreased viral load in infected cells .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent antiviral activity against HCV with an IC50 value indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : Comparative studies have shown that while exhibiting antiviral properties, this compound maintains relatively low cytotoxicity levels, making it an attractive candidate for further development .
- Pharmacokinetic Profiles : Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, which are critical for therapeutic applications .
Data Table: Biological Activity Overview
| Activity | Value/Description |
|---|---|
| Chemical Formula | C10H15N |
| Target | Hepatitis C Virus NS5A |
| IC50 (Antiviral) | Low nanomolar range |
| Cytotoxicity | Low (favorable safety profile) |
| Mechanism | Inhibition of viral replication |
Q & A
Q. What steps validate the reproducibility of synthetic yields across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
